

potential biological activity of novel benzenesulfonamide derivatives

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Compound of Interest

Compound Name: 2-bromo-N-phenethylbenzenesulfonamide

Cat. No.: B1274951

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An In-depth Technical Guide on the Potential Biological Activity of Novel Benzenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: Benzenesulfonamide derivatives represent a versatile class of compounds with a wide spectrum of biological activities, making them a cornerstone in medicinal chemistry and drug discovery. The sulfonamide functional group is a key pharmacophore found in numerous clinically approved drugs, including antibacterial, anti-inflammatory, diuretic, and anticancer agents.[1][2] This guide provides a comprehensive overview of the recent advancements in the design, synthesis, and biological evaluation of novel benzenesulfonamide derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. Detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows are presented to aid researchers in this dynamic field.

Anticancer Activity: Targeting Tumor Hypoxia

A primary mechanism for the anticancer activity of many novel benzenesulfonamide derivatives is the inhibition of carbonic anhydrase (CA) isoforms, particularly the tumor-associated human carbonic anhydrase IX (hCA IX).[3] Under hypoxic conditions, solid tumors overexpress hCA IX to regulate intracellular pH, facilitating tumor cell survival and proliferation.[4][5] Selective

inhibition of hCA IX is therefore a promising strategy for developing novel antiproliferative agents.[6]

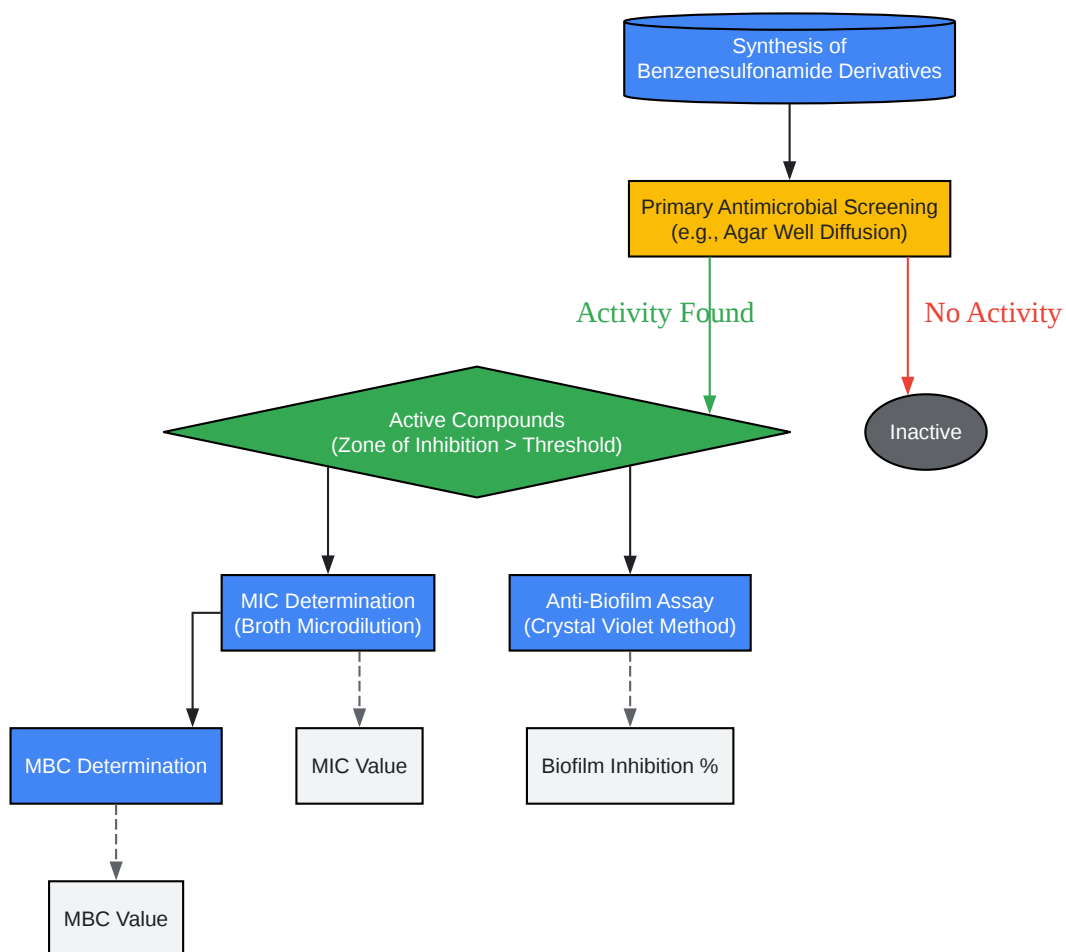
Quantitative Data: In Vitro Anticancer and CA IX Inhibitory Activity

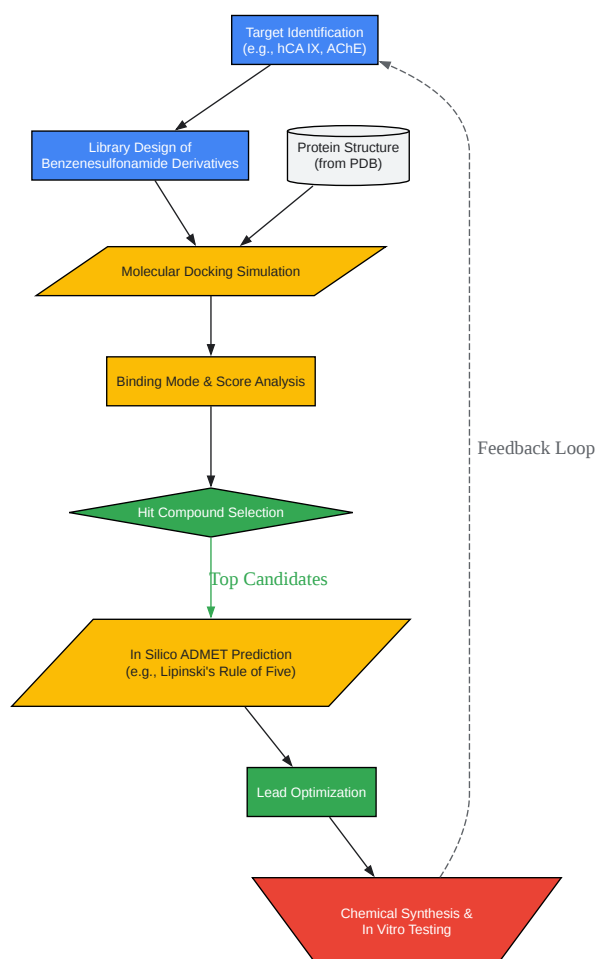
The following table summarizes the in vitro cytotoxic activity (IC_{50}) and enzyme inhibition data for representative benzenesulfonamide derivatives against various cancer cell lines and carbonic anhydrase isoforms.

Compound	Cancer Cell Line	IC ₅₀ (μM)	Target Enzyme	IC ₅₀ / K _i (nM)	Selectivity (CA II / CA IX)	Reference
4e	MDA-MB-231	3.58	hCA IX	10.93 (IC ₅₀)	~142x	[4][5]
MCF-7	4.58	hCA II	1550 (IC ₅₀)	[4][5]		
4g	MDA-MB-231	5.54	hCA IX	25.06 (IC ₅₀)	~156x	[4][5]
MCF-7	2.55	hCA II	3920 (IC ₅₀)	[4][5]		
7c	OVCAR-8	0.54	-	-	-	[7]
12d	MDA-MB-468	3.99 (hypoxic)	-	-	-	
12i	MDA-MB-468	1.48 (hypoxic)	hCA IX	38.8 (K _i)	-	[3]
6c	-	-	hCA IX	34.88 (IC ₅₀)	~2x	
hCA II	68.34 (IC ₅₀)	[8]				
6h	-	-	hCA IX	30.06 (IC ₅₀)	~2x	[8]
hCA II	61.76 (IC ₅₀)	[8]				

Signaling Pathway: CA IX Inhibition in Hypoxic Tumors

The following diagram illustrates the mechanism by which benzenesulfonamide derivatives exert their anticancer effects through the inhibition of carbonic anhydrase IX in the tumor microenvironment.





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